molecular formula C10H8NNaO4S B039358 1-Amino-2-naphthol-4-sodium sulfonate CAS No. 114394-36-4

1-Amino-2-naphthol-4-sodium sulfonate

Cat. No. B039358
M. Wt: 261.23 g/mol
InChI Key: PIROYXPDJRYHBP-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 1-Amino-2-naphthol-4-sodium sulfonate involves multiple steps, including nitrosation, addition, and sulfonation reactions. One study detailed the synthesis process using water-alcohol as solvent, starting from β-naphthol. The process was optimized considering various factors such as the ratio of reagents, water-alcohol ratio, reaction time, and temperature, achieving a yield of 72.1% under optimum conditions (Qiong, 2003).

Molecular Structure Analysis

The molecular structure of 1-Amino-2-naphthol-4-sodium sulfonate has been analyzed using various techniques, including FTIR, NMR, and X-ray diffraction, to determine its geometric and electronic structure. For instance, the molecular geometry and vibrational frequencies of a related sulfonamide compound were calculated using Density Functional Theory (DFT), providing insights into the structural aspects of these types of compounds (Sarojini et al., 2012).

Chemical Reactions and Properties

1-Amino-2-naphthol-4-sodium sulfonate participates in various chemical reactions, including catalytic oxidation and substitution reactions, due to its active functional groups. For example, its catalytic oxidation with microgram amounts of iodide demonstrated precise determination in a concentration range of 0.4-6.5 ng ml−1 with a relative error of about 3% (Nomura, 1982). Additionally, the compound undergoes substitution reactions with aliphatic amines, forming colored 4-substituted 1, 2-naphthoquinones, a process valuable for photometric determinations (Asahi et al., 1984).

Physical Properties Analysis

The physical properties of 1-Amino-2-naphthol-4-sodium sulfonate, such as solubility, melting point, and optical properties, are crucial for its application in various industrial processes. Research focusing on its extraction from wastewater highlighted the compound's solubility and interaction with solvents, indicating its potential for recovery and reuse in industrial applications (Gai et al., 2018).

Scientific Research Applications

Catalytic Oxidation and Analytical Applications

1-Amino-2-naphthol-4-sulfonic acid serves as a key component in the catalytic oxidation processes, particularly in the sensitive determination of iodide ions. The rapid oxidation of 1-amino-2-naphthol-4-sulfonic acid in the presence of iodide and sodium chlorate under specific conditions demonstrates its utility in analytical chemistry for the precise measurement of iodide ion concentrations, highlighting its sensitivity and applicability in environmental monitoring and analysis (Nomura, 1982).

Polymer Science

The compound is instrumental in the synthesis of novel sulfonated copolyimide membranes, showcasing its significance in the development of materials with potential applications in fuel cells. Through nucleophilic substitution reactions, it contributes to the preparation of diamine monomers, facilitating the creation of copolyimides with controlled degrees of sulfonation. These materials exhibit promising properties for use in fuel cell membranes, including thermal stability and ion exchange capacity, underscoring the compound's role in advancing materials science and energy technologies (Mehdipour‐Ataei et al., 2008).

Environmental Science

1-Amino-2-naphthol-4-sodium sulfonate's derivatives are explored for their behavior under aerobic conditions, providing insights into the autoxidation reactions of aromatic o-aminohydroxynaphthalenes. These compounds, resulting from the anaerobic reduction of azo dyes, demonstrate oxygen sensitivity and decompose in the presence of air, offering a deeper understanding of the environmental fate of azo dye reduction products. This knowledge aids in assessing the ecological impact of dye pollutants and their degradation pathways, contributing to environmental protection efforts (Kudlich et al., 1999).

Wastewater Treatment

The compound's extraction from wastewater using specific organic solvents and extractants illustrates its relevance in environmental engineering. This process, crucial for removing contaminants derived from dye production processes, not only mitigates the environmental impact but also enhances the sustainability of industrial practices. By investigating the extraction mechanisms and optimizing conditions, research provides valuable methodologies for treating dye-contaminated wastewater, underscoring the environmental applications of 1-amino-2-naphthol-4-sodium sulfonate (Gai et al., 2018).

Future Directions

1-Amino-2-naphthol-4-sodium sulfonate has potential applications in the extraction and preconcentration of trace gold (III) from water samples . This could be particularly useful in industries such as mining, electroplating, electronics, and jewelry manufacturing where trace amounts of gold can be found in waste waters .

properties

IUPAC Name

sodium;4-amino-3-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S.Na/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIROYXPDJRYHBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208261
Record name 1-Amino-2-naphthol-4-sodium sulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID00208261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-naphthol-4-sodium sulfonate

CAS RN

5959-58-0
Record name 1-Amino-2-naphthol-4-sodium sulfonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-naphthol-4-sodium sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-amino-3-hydroxynaphthalene-1-sulphonate
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Record name 1-AMINO-2-NAPHTHOL-4-SODIUM SULFONATE
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